molecular formula C11H13Br B15244712 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No.: B15244712
M. Wt: 225.12 g/mol
InChI Key: GEXWMIGTRHZRGU-UHFFFAOYSA-N
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Description

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is a brominated derivative of benzoannulene, a compound characterized by its unique ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the bromine atom is removed, often through catalytic hydrogenation. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride
  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol
  • 5H-Benzocyclohepten-5-amine, 2-bromo-6,7,8,9-tetrahydro-

Uniqueness

2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulene is unique due to its specific bromination pattern and the resulting chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

InChI

InChI=1S/C11H13Br/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h6-8H,1-5H2

InChI Key

GEXWMIGTRHZRGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)Br

Origin of Product

United States

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